

2-methyl-7-phenyl-1H-indene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913

[Get Quote](#)

In-Depth Technical Guide: 2-methyl-7-phenyl-1H-indene

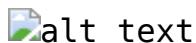
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and applications of **2-methyl-7-phenyl-1H-indene**. The information is intended for use by professionals in research and development.

Material Safety Data Sheet (MSDS)

The following sections summarize the key safety and handling information for **2-methyl-7-phenyl-1H-indene**.

Identification


Property	Value
Chemical Name	2-methyl-7-phenyl-1H-indene
Synonyms	2-Methyl-7-phenylindene
CAS Number	153733-75-6
Molecular Formula	C ₁₆ H ₁₄
Molecular Weight	206.28 g/mol

Physical and Chemical Properties[1]

Property	Value
Appearance	Colorless to light yellow liquid/solid
Melting Point	47-49 °C
Boiling Point	120 °C at 0.1 mmHg
Density	1.042 - 1.057 g/cm ³
Flash Point	148 °C

Hazard Identification[1][2]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.

- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor/physician if you feel unwell.
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

Exposure Route	First-Aid Procedure
Inhalation	Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact	Rinse with pure water for at least 15 minutes. Consult a doctor. [2]
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

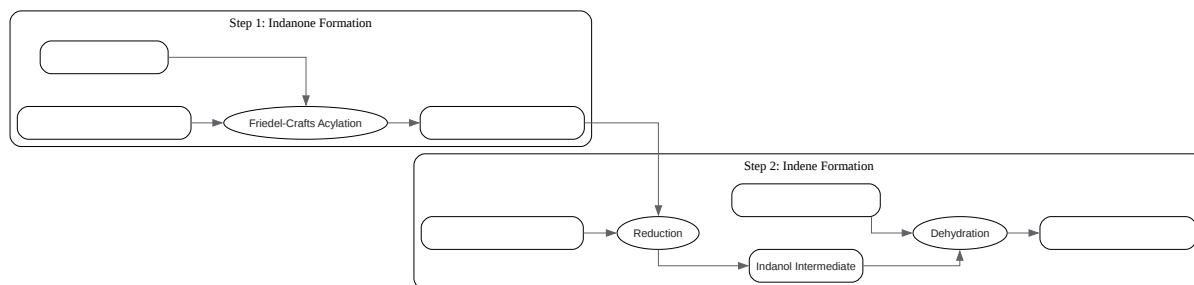
Experimental Protocols

Representative Synthesis of 2-methyl-7-phenyl-1H-indene

The following is a representative, multi-step synthesis protocol adapted from generalized procedures for creating substituted indenes, as detailed in the literature for precursors to olefin polymerization catalysts.^[3]

Step 1: Synthesis of 2-methyl-7-phenyl-indan-1-one

A common route to **2-methyl-7-phenyl-1H-indene** involves the cyclization of a substituted propanoic acid to form the corresponding indanone. This can be achieved through a Friedel-Crafts acylation reaction.


- To a solution of 3-phenyl-2-methylpropanoic acid in an appropriate solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at reduced temperature (e.g., 0 °C).
- The reaction mixture is stirred for several hours to allow for intramolecular acylation.
- The reaction is then quenched by the addition of ice-water.
- The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure to yield the crude 2-methyl-7-phenyl-indan-1-one.
- Purification can be achieved by column chromatography on silica gel.

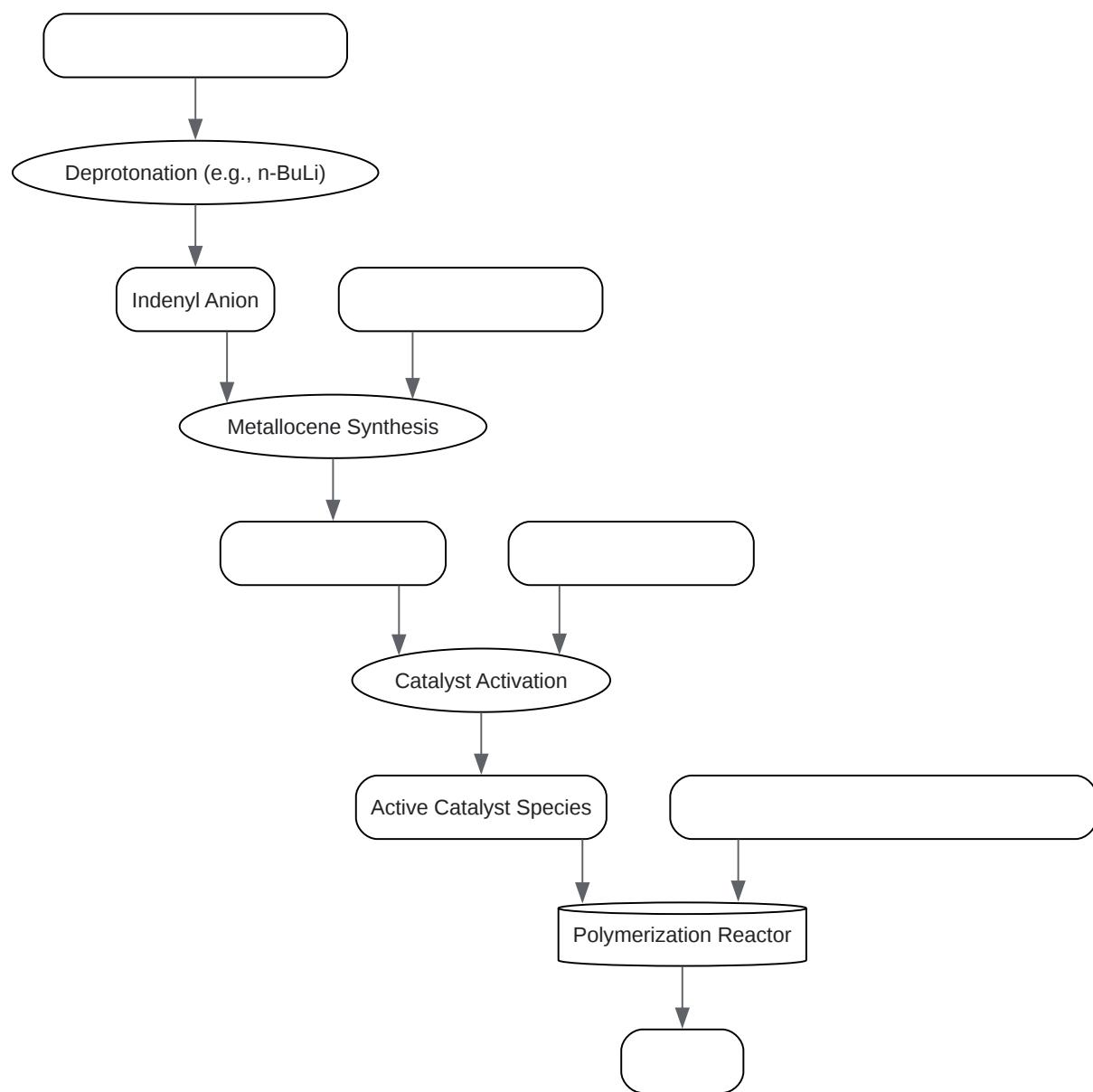
Step 2: Reduction and Dehydration to **2-methyl-7-phenyl-1H-indene**

The indanone is then converted to the indene through a reduction followed by dehydration.

- The 2-methyl-7-phenyl-indan-1-one is dissolved in a suitable solvent (e.g., methanol or ethanol) and a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0-5 °C).
- After the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure.

- The resulting alcohol intermediate is then subjected to acid-catalyzed dehydration. This can be achieved by heating the alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water (e.g., toluene).
- The reaction progress is monitored by an appropriate method (e.g., TLC).
- Upon completion, the reaction mixture is cooled, washed, dried, and concentrated.
- The final product, **2-methyl-7-phenyl-1H-indene**, can be purified by distillation under reduced pressure or column chromatography.

[Click to download full resolution via product page](#)


Caption: Representative synthesis pathway for **2-methyl-7-phenyl-1H-indene**.

Applications in Olefin Polymerization

2-methyl-7-phenyl-1H-indene is primarily utilized as a ligand precursor in the synthesis of metallocene catalysts, particularly for olefin polymerization.^[3] The indenyl ligand, once complexed with a transition metal (commonly zirconium), forms a highly active single-site catalyst.

Experimental Workflow: From Ligand to Polymer

The following workflow outlines the general steps for utilizing **2-methyl-7-phenyl-1H-indene** in the catalytic polymerization of olefins.

[Click to download full resolution via product page](#)

Caption: Workflow for olefin polymerization using a **2-methyl-7-phenyl-1H-indene**-derived catalyst.

Toxicological and Biological Activity Profile (Based on Related Compounds)

Disclaimer: To date, specific toxicological and biological activity studies for **2-methyl-7-phenyl-1H-indene** are not extensively available in the public domain. The following information is based on studies of structurally related substituted indene derivatives and should be interpreted with caution.

General Toxicology of Substituted Indenes

Substituted indenes can exhibit a range of toxicological effects, which are highly dependent on the nature and position of the substituents. Generally, these compounds are considered to be irritants to the skin, eyes, and respiratory system. Prolonged or repeated exposure may lead to more significant health effects. As with many aromatic hydrocarbons, there is a potential for these compounds to be metabolized in the liver, and the resulting metabolites could have their own toxicological profiles.

Potential Biological Activities of Indene Derivatives

While **2-methyl-7-phenyl-1H-indene** is primarily used in materials science, the indene scaffold is present in various biologically active molecules. Studies on other substituted indene derivatives have shown a wide array of pharmacological activities, including but not limited to:

- Anti-inflammatory effects: Some indene derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer properties: Certain substituted indenes have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial activity: Indene-based compounds have been explored for their potential as antibacterial and antifungal agents.

It is crucial to reiterate that these activities are reported for other indene derivatives and cannot be directly extrapolated to **2-methyl-7-phenyl-1H-indene** without specific experimental

validation.

Concluding Remarks

2-methyl-7-phenyl-1H-indene is a valuable chemical intermediate, particularly in the field of polymer chemistry as a ligand for metallocene catalysts. Its handling requires adherence to standard safety protocols for irritant chemicals. While the indene core is a known pharmacophore, the specific biological and toxicological properties of **2-methyl-7-phenyl-1H-indene** remain an area for future investigation. Researchers and drug development professionals are advised to use the information in this guide as a starting point and to conduct their own specific assessments and experiments as needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-7-phenylindene | C16H14 | CID 4292402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- To cite this document: BenchChem. [2-methyl-7-phenyl-1H-indene material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139913#2-methyl-7-phenyl-1h-indene-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b139913#2-methyl-7-phenyl-1h-indene-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com